Isopropyl-isoquinolin-1-ylmethyl-amine

Description

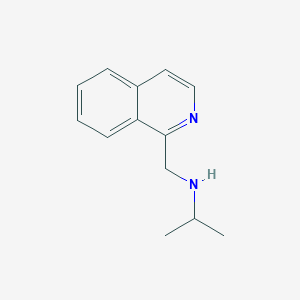

Isopropyl-isoquinolin-1-ylmethyl-amine is an isoquinoline derivative featuring an isopropyl group attached to a methylamine substituent at the 1-position of the isoquinoline scaffold.

Properties

IUPAC Name |

N-(isoquinolin-1-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14-13/h3-8,10,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMNZRJDOPNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including isopropyl-isoquinolin-1-ylmethyl-amine, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of catalytic processes to improve yield and efficiency. For example, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly employed to synthesize isoquinoline derivatives on a large scale . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-isoquinolin-1-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form isoquinolinones or other oxidized products.

Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield isoquinolinones, while reduction can produce tetrahydroisoquinolines .

Scientific Research Applications

Pharmacological Applications

The isoquinoline structure of isopropyl-isoquinolin-1-ylmethyl-amine contributes significantly to its biological activity. Research indicates that compounds with isoquinoline moieties exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Isoquinoline derivatives are known for their ability to combat various pathogens, making them promising candidates for drug development targeting infectious diseases.

- Antitumor Properties : The compound's structural features suggest potential applications in cancer therapy, with isoquinoline derivatives previously identified as having antitumor effects .

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also serve in treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions, including C-H activation strategies that allow for the introduction of functional groups necessary for enhancing biological activity. Recent studies have focused on optimizing these synthesis pathways to create more potent derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of isoquinoline-based compounds:

- Anticancer Activity : A study highlighted isoquinoline derivatives that exhibited significant anticancer effects, with specific compounds showing IC50 values indicating their potency against cancer cell lines .

- Neuroprotective Studies : Research has demonstrated that certain isoquinoline compounds can reduce oxidative stress and exhibit neuroprotective properties in animal models, suggesting their potential in treating conditions like Parkinson's disease .

- Drug Development Initiatives : Ongoing research programs are exploring the role of P2X receptors in pain and inflammation, with isoquinoline derivatives being investigated as potential modulators in these pathways .

Mechanism of Action

The mechanism of action of isopropyl-isoquinolin-1-ylmethyl-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, they can inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors . The specific pathways involved depend on the particular isoquinoline derivative and its target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Isopropyl-isoquinolin-1-ylmethyl-amine with its closest analogs:

Key Observations :

- Substituent Effects: The addition of methyl or amine groups at the 1-position (as in Isoquinolin-1-ylmethyl-methyl-amine) increases molecular weight compared to the base isoquinoline scaffold . Methyl substitutions at positions 4 or 6 (e.g., 4-Methylisoquinolin-1-amine) alter steric and electronic properties but retain similar molecular weights .

Functional and Pharmacological Implications

- Methyl-Substituted Analogs: Compounds like 4-Methylisoquinolin-1-amine and 6-Methylisoquinolin-1-amine are often intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

- Amine Derivatives: Isoquinolin-1-ylmethyl-methyl-amine and its isopropyl variant may serve as building blocks for bioactive molecules, such as the benzoimidazol-2-yl-amine derivatives described in patent literature (e.g., (2-Fluoro-5-isopropyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine) .

Biological Activity

Isopropyl-isoquinolin-1-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an isoquinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is CHN, with a molecular weight of approximately 186.25 g/mol. The structure consists of an isoquinoline ring attached to an isopropyl group and a methyl amine side chain, which enhances its lipophilicity and bioavailability.

Structural Features

| Feature | Description |

|---|---|

| Isoquinoline Moiety | Contributes to various biological activities. |

| Isopropyl Group | Enhances lipophilicity and potential receptor interactions. |

| Methyl Amine Side Chain | May influence binding affinity and selectivity for biological targets. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with isoquinoline structures have shown effectiveness against various bacterial strains, including Proteus and Klebsiella species. The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit replication .

Anti-inflammatory Properties

Isoquinoline derivatives are also noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit inflammatory mediators and reduce the migration of neutrophils, thus mitigating inflammation in various models .

Anticancer Potential

The anticancer activity of isoquinoline-based compounds has been extensively studied. For example, certain isoquinoline derivatives have shown potent inhibitory effects against cancer cell lines, with IC values in the low micromolar range. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoquinoline ring can significantly alter the compound's efficacy against specific biological targets.

| Compound | Biological Activity | IC Value |

|---|---|---|

| 5-aminoisoquinolin-1(2H)-one | PARP-1 inhibitor | 0.23 µM |

| This compound | Antimicrobial | TBD |

| 8-hydroxyquinoline derivatives | Anticancer | 20 nM |

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of isoquinoline derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Klebsiella pneumoniae. The results indicated that certain compounds exhibited significant bactericidal effects at low concentrations, highlighting the potential of isoquinoline derivatives as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of isoquinoline-based compounds revealed that they effectively reduced pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Case Study 3: Anticancer Activity

Research into the anticancer potential of isoquinoline derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. One derivative showed an IC value of 11 µM against lung cancer cells, indicating promising therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.